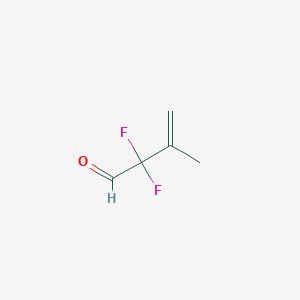
2,2-Difluoro-3-methylbut-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-methylbut-3-enal is an organic compound with the molecular formula C5H6F2O It is characterized by the presence of two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon of a butenal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylbut-3-enal can be achieved through several methods. One common approach involves the trifunctionalization of 1,3-enynes. This method proceeds through double C–F bond formation with the concomitant introduction of an amino group to the allene structure . The reaction typically requires specific reagents and conditions, such as the use of dibenzenesulfonimide-assisted fluorination/fluoroamination with NFSI (N-fluorobenzenesulfonimide) and DFT calculations to optimize the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl carboxylic acids, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
2,2-Difluoro-3-methylbut-3-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-methylbut-3-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-enal: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-1,3-benzodioxole: Another fluorinated compound with different applications and reactivity patterns.
Uniqueness
2,2-Difluoro-3-methylbut-3-enal is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs
Properties
CAS No. |
104415-97-6 |
|---|---|
Molecular Formula |
C5H6F2O |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbut-3-enal |
InChI |
InChI=1S/C5H6F2O/c1-4(2)5(6,7)3-8/h3H,1H2,2H3 |
InChI Key |
ORBGCZMCEFVLES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


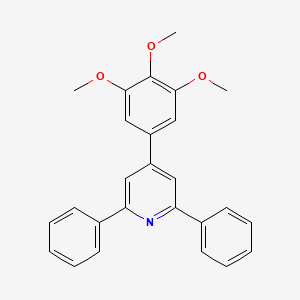
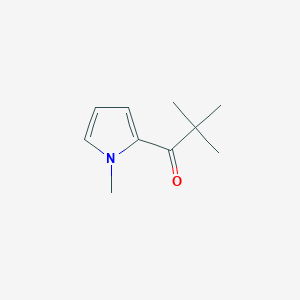
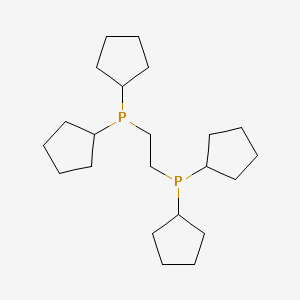
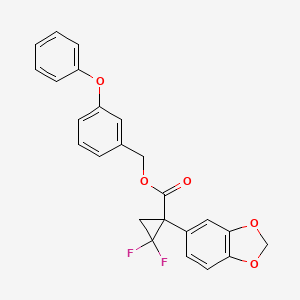
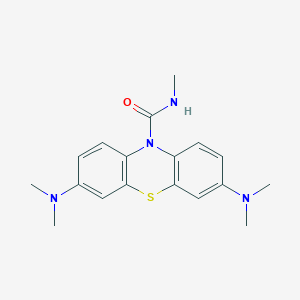


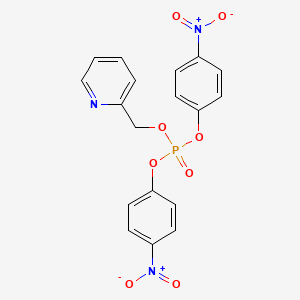
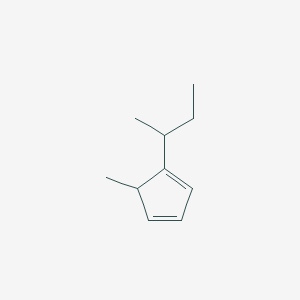
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

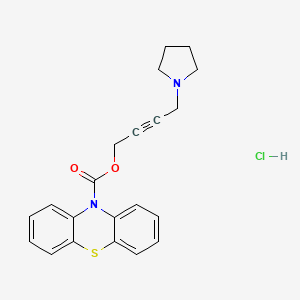
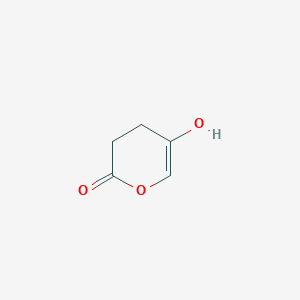
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
